molecular formula C15H27N4O7P B13849262 Cytidine-2',3'-cyclicMonophosphateTriethylamineSalt

Cytidine-2',3'-cyclicMonophosphateTriethylamineSalt

Cat. No.: B13849262
M. Wt: 406.37 g/mol
InChI Key: QDGSPYCPWYKWNI-IAIGYFSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is a chemical compound that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in research settings to study enzymatic processes and nucleotide interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the presence of a strong base to facilitate the cyclization process. The compound is then neutralized with triethylamine to form the triethylamine salt. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt involves its interaction with various enzymes and molecular targets. It acts as a substrate for ribonucleases, which catalyze the cleavage of the cyclic phosphate bond. This interaction is crucial for studying the kinetics and specificity of these enzymes. The compound also participates in signaling pathways involving cyclic nucleotides, influencing cellular processes such as gene expression and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is unique due to its cyclic phosphate group, which makes it a valuable tool for studying enzymatic processes and nucleotide interactions. Its ability to act as a substrate for ribonucleases sets it apart from other cytidine derivatives, providing insights into RNA processing and enzyme specificity .

Properties

Molecular Formula

C15H27N4O7P

Molecular Weight

406.37 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;N,N-diethylethanamine

InChI

InChI=1S/C9H12N3O7P.C6H15N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-4-7(5-2)6-3/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1

InChI Key

QDGSPYCPWYKWNI-IAIGYFSYSA-N

Isomeric SMILES

CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O

Canonical SMILES

CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.